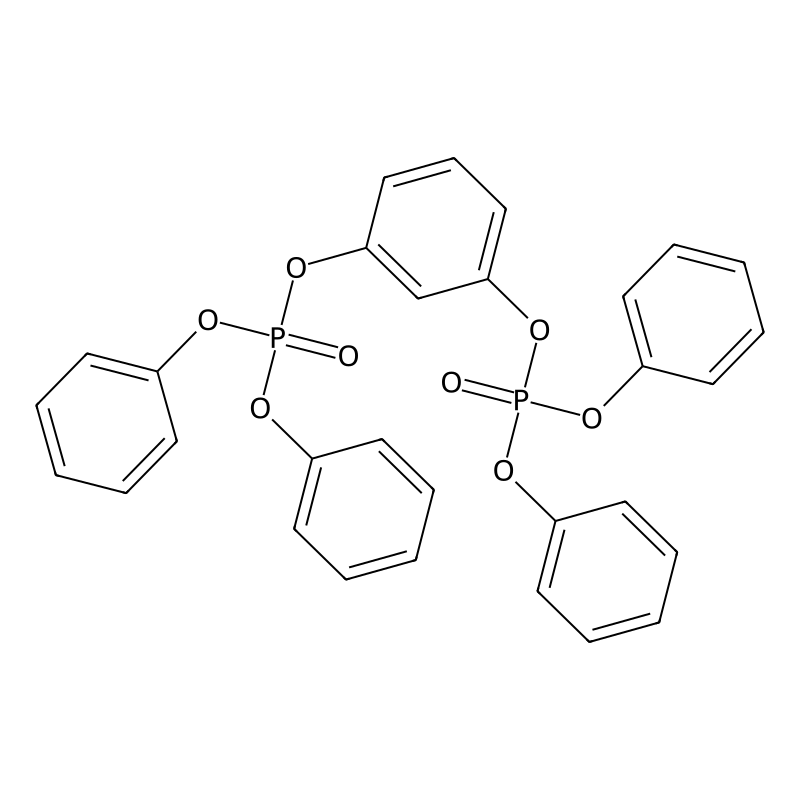

Resorcinol bis(diphenyl phosphate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Flame Retardant Properties:

Resorcinol bis(diphenyl phosphate) (RDP) is primarily studied for its flame retardant properties. It is an organophosphate flame retardant increasingly used as an alternative to banned compounds like decabromodiphenyl ether. Researchers are investigating its effectiveness in various materials, including electronics, furniture, and textiles []. Studies have shown that RDP can improve the flame resistance of these materials [].

Environmental Impact:

Due to its widespread use, RDP is being studied for its potential environmental impact. Researchers are investigating its presence in various environmental matrices, including house dust, soil, and water [, ]. Studies have shown that RDP can be released from treated products and accumulate in the environment [].

Health Effects:

The potential health effects of RDP exposure are also being explored. Research is ongoing to understand the effects of RDP on human and animal health. Studies have shown that RDP exposure can have various effects, including disrupting gut microbiota development in offspring and causing developmental neurotoxicity [, ]. However, further research is needed to fully understand the long-term health effects of RDP exposure.

Degradation and Transformation:

Researchers are also studying the degradation and transformation pathways of RDP in the environment. Understanding these processes is crucial for assessing its environmental fate and potential risks. Studies have shown that RDP can undergo various degradation processes, including hydrolysis and photolysis [].

Resorcinol bis(diphenyl phosphate) is an organophosphate compound with the chemical formula C30H24O8P2. It is primarily utilized as a flame retardant in various materials, particularly in electronics and plastics. This compound is known for its effectiveness in enhancing the fire resistance of polymers, making it a valuable additive in many industrial applications. Structurally, it consists of a resorcinol moiety linked to two diphenyl phosphate groups, which contributes to its unique properties as a flame retardant.

RDP acts as a flame retardant by interfering with the combustion process in several ways:

- Toxicity: Limited data exists on the specific toxicity of RDP. However, as an organophosphate, it may have some potential for neurotoxicity, requiring further investigation [].

- Flammability: RDP itself is considered a flame retardant, not a flammable material.

- Reactivity: RDP is generally considered stable but may react with strong acids or bases [].

Environmental Concerns

Due to its presence in electronics and potential for release into the environment, RDP has raised concerns. Studies have detected RDP in house dust, suggesting potential for human exposure []. Further research is needed to understand its environmental fate and potential health effects.

Research indicates that resorcinol bis(diphenyl phosphate) exhibits neurotoxic effects, particularly during the early developmental stages of organisms such as zebrafish. Exposure has been linked to alterations in central nervous system development, leading to significant neurotoxicity . Furthermore, it affects gut microbiota composition and metabolic processes, suggesting broader implications for ecological health and organismal biology .

The synthesis of resorcinol bis(diphenyl phosphate) typically involves the reaction of resorcinol with diphenyl phosphate under controlled conditions. Various methods may include:

- Esterification: Reacting resorcinol with diphenyl phosphoric acid.

- Phosphorylation: Utilizing phosphorus oxychloride or similar reagents to introduce phosphate groups onto the resorcinol backbone.

These methods are designed to optimize yield and purity while ensuring that the resultant compound retains its flame-retardant properties .

Resorcinol bis(diphenyl phosphate) is predominantly used in:

- Flame Retardants: Incorporated into polymers like poly(ethylene terephthalate) and various plastics to enhance fire resistance.

- Electronics: Used in electrical components due to its thermal stability and effectiveness at high temperatures.

- Coatings: Applied in protective coatings that require enhanced fire resistance.

Its versatility makes it a critical component in industries where fire safety is paramount .

Studies on the interactions of resorcinol bis(diphenyl phosphate) reveal its impact on biological systems, particularly regarding gut microbiota and neurodevelopmental processes. For instance, exposure to this compound has been shown to alter microbial diversity and induce oxidative stress in zebrafish intestines, highlighting its potential environmental and health implications .

Resorcinol bis(diphenyl phosphate) shares similarities with other organophosphate flame retardants but has unique characteristics that distinguish it. Here are some comparable compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Bisphenol A bis(diphenyl phosphate) | Used as a flame retardant in plastics | Different structural backbone affecting properties |

| Triphenyl phosphate | Commonly used flame retardant | Less effective than resorcinol bis(diphenyl phosphate) at certain temperatures |

| Tetrabromobisphenol A | Halogenated flame retardant | Different mechanism of action; more toxic |

Resorcinol bis(diphenyl phosphate) stands out due to its dual functionality as both a flame retardant and an additive that influences biological systems, making it a subject of ongoing research regarding its environmental impact and safety profile .

Physical Description

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 59 of 160 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 101 of 160 companies with hazard statement code(s):;

H411 (31.68%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (68.32%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Plastics product manufacturing

Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.